5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Amino-2-ethyloxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable nitrile precursor in the presence of a base to form the oxazole ring . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 5-Amino-2-ethyloxazole-4-carbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyloxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
Scientific Research Applications
5-Amino-2-ethyloxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyloxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methyloxazole-4-carbonitrile
- 5-Amino-2-propyloxazole-4-carbonitrile
- 5-Amino-2-butyloxazole-4-carbonitrile
Uniqueness
5-Amino-2-ethyloxazole-4-carbonitrile is unique due to its specific ethyl substitution on the oxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
5098-17-9 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-amino-2-ethyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3 |
InChI Key |
OPSANIVYYLOPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)N)C#N |
Origin of Product |
United States |
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